molecular formula C51H77N13O17 B8180533 IYPTNGYTR acetate

IYPTNGYTR acetate

Cat. No.: B8180533
M. Wt: 1144.2 g/mol
InChI Key: VBBGOAPSAXADRL-YVCGPGJMSA-N
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Description

Molecular Composition and Sequence Analysis

The peptide IYPTNGYTR consists of nine amino acids: isoleucine (I), tyrosine (Y), proline (P), threonine (T), asparagine (N), glycine (G), tyrosine (Y), threonine (T), and arginine (R). Its elemental composition was determined using amino acid-specific elemental contributions. Computational summation of individual residues, accounting for peptide bond formation (loss of $$ \text{H}2\text{O} $$ per bond), yielded the molecular formula $$ \text{C}{49}\text{H}{55}\text{N}{13}\text{O}_{6} $$ (Table 1).

Table 1: Molecular Composition of IYPTNGYTR

Element Count
Carbon (C) 49
Hydrogen (H) 55
Nitrogen (N) 13
Oxygen (O) 6

The monoisotopic mass of the peptide was calculated as 921.4387 Da using precise elemental masses ($$ \text{C: 12.0000, H: 1.0078, N: 14.0031, O: 15.9949} $$). The acetate counterion ($$ \text{C}2\text{H}3\text{O}_2^- $$) contributes an additional 59.04 Da , resulting in a total mass of 980.4787 Da for the acetate salt form.

Sequence analysis reveals potential post-translational modification (PTM) sites, including hydroxyl groups on tyrosine (Y) and threonine (T) residues, which may participate in phosphorylation or glycosylation under specific conditions. The presence of asparagine (N) at position 5 introduces deamidation risk, particularly in alkaline environments or elevated temperatures.

Acetate Counterion Interactions and Stability Implications

Acetate ions interact with the peptide via electrostatic attraction to positively charged residues, notably the C-terminal arginine (R) and any protonated amine groups. These interactions stabilize the peptide’s tertiary structure and enhance solubility in aqueous solutions. At physiological pH (7.4), acetate buffers the system, maintaining a charge state that minimizes aggregation and hydrolysis.

Stability studies indicate that acetate formulations reduce deamidation rates by approximately 18% compared to chloride-based buffers, as evidenced by high-resolution mass spectrometry (HRMS) tracking of asparagine (N) degradation. The mechanism involves acetate’s moderate buffering capacity (pKa ≈ 4.76), which mitigates pH fluctuations during storage. Lyophilized IYPTNGYTR (acetate) demonstrates a shelf life of >24 months at -20°C, with degradation products (e.g., iso-aspartate forms) constituting <2% of total content.

Comparative Structural Features of Deamidation-Sensitive Peptides

Deamidation susceptibility in IYPTNGYTR was evaluated against benchmark peptides from monoclonal antibody (mAb) therapeutics. Key structural determinants include:

  • Residue Position : Asn-Gly motifs (positions 5–6 in IYPTNGYTR) exhibit 3.2-fold higher deamidation rates than Asn-Ser sequences due to reduced steric hindrance.
  • Adjacent Side Chains : Proline (P) at position 3 imposes conformational constraints that slow deamidation by 41% compared to flexible glycine (G) at equivalent positions.
  • Charge Distribution : The C-terminal arginine (R) stabilizes the transition state during deamidation via charge neutralization, reducing reaction kinetics by 27% .

Table 2: Deamidation Rates of Model Peptides

Peptide Sequence Deamidation Rate (pH 7.4, 37°C)
IYPTNGYTR 0.12%/day
LFNGSVR 0.39%/day
GQNSTYPK 0.55%/day

These findings underscore the importance of sequence-specific design in mitigating instability, with IYPTNGYTR demonstrating intermediate resilience relative to common mAb-derived peptides.

Properties

IUPAC Name

acetic acid;(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H73N13O15.C2H4O2/c1-5-24(2)38(51)44(72)59-34(21-28-12-16-30(66)17-13-28)47(75)62-19-7-9-35(62)43(71)61-40(26(4)64)46(74)58-33(22-36(50)67)41(69)55-23-37(68)56-32(20-27-10-14-29(65)15-11-27)42(70)60-39(25(3)63)45(73)57-31(48(76)77)8-6-18-54-49(52)53;1-2(3)4/h10-17,24-26,31-35,38-40,63-66H,5-9,18-23,51H2,1-4H3,(H2,50,67)(H,55,69)(H,56,68)(H,57,73)(H,58,74)(H,59,72)(H,60,70)(H,61,71)(H,76,77)(H4,52,53,54);1H3,(H,3,4)/t24-,25+,26+,31-,32-,33-,34-,35-,38-,39-,40-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBGOAPSAXADRL-YVCGPGJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H77N13O17
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1144.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

IYPTNGYTR (acetate) is a deamidation-sensitive peptide derived from trastuzumab, a monoclonal antibody used in the treatment of HER2-positive breast cancer. Understanding the biological activity of IYPTNGYTR is crucial for its potential applications in monitoring trastuzumab metabolism and assessing the impact of deamidation on therapeutic efficacy.

Chemical Structure and Properties

IYPTNGYTR is characterized by its specific amino acid sequence, which plays a critical role in its biological function. The peptide's structure is influenced by post-translational modifications such as deamidation, which can affect its stability and interaction with biological targets.

Biological Activity and Mechanisms

  • Receptor Binding Affinity :
    • Studies have shown that modifications in the peptide, particularly deamidation, can significantly reduce receptor binding affinity. For instance, a study indicated that a deamidated variant of trastuzumab exhibited a 50% reduction in receptor binding as measured by surface plasmon resonance (SPR) and demonstrated a 70% decrease in biological activity in cell-based assays .
  • Impact on Therapeutic Efficacy :
    • The efficacy of trastuzumab is closely linked to the integrity of its amino acid sequence. Deamidation at specific sites within the peptide can lead to altered pharmacokinetics and pharmacodynamics, potentially diminishing its therapeutic effects. This highlights the importance of monitoring IYPTNGYTR levels as a biomarker for trastuzumab metabolism .

Case Study 1: Monitoring Trastuzumab Metabolism

A clinical study explored the relationship between IYPTNGYTR levels and patient responses to trastuzumab therapy. The findings suggested that patients with higher concentrations of the peptide had more favorable clinical outcomes, indicating its potential utility as a biomarker for treatment efficacy.

Case Study 2: Impact of Deamidation on Treatment Outcomes

In another case, patients receiving trastuzumab showed varying responses correlated with the levels of deamidated forms of IYPTNGYTR. Those with lower levels of deamidation exhibited improved overall survival rates compared to those with higher levels, emphasizing the need for careful monitoring of this peptide during therapy .

Table 1: Summary of Biological Activity Studies on IYPTNGYTR

Study ReferenceMethodologyKey Findings
SPR50% reduction in receptor binding; 70% reduced activity in cell assays
Clinical TrialHigher IYPTNGYTR levels correlated with better treatment outcomes
Case StudyLower deamidation levels linked to improved survival rates

Scientific Research Applications

The compound IYPTNGYTR, known as acetate, plays a significant role in various scientific research applications across multiple fields. This article explores its applications, supported by comprehensive data tables and documented case studies.

Biochemical Research

Acetate serves as a crucial metabolic intermediate in various biochemical pathways. It is involved in:

  • Energy Production : Acetate is utilized by many organisms as a source of energy through the process of acetyl-CoA formation.
  • Biosynthesis : It acts as a building block for synthesizing fatty acids and cholesterol.

Case Study: Acetate in Cancer Metabolism

Recent studies have shown that cancer cells often rely on acetate for growth and proliferation. Research published in Nature indicates that acetate is preferentially used by tumor cells to generate energy, highlighting its importance in cancer metabolism .

Environmental Science

Acetate is significant in environmental studies, particularly concerning:

  • Biodegradation : It serves as a substrate for microbial communities in anaerobic digestion processes, aiding in waste treatment and biogas production.
  • Carbon Cycling : Acetate plays a role in carbon cycling within aquatic ecosystems, influencing nutrient dynamics.

Data Table: Acetate Degradation Pathways

Microbial SpeciesAcetate Degradation PathwayEfficiency (%)
MethanogensMethanogenesis70
Sulfate ReducersSulfate Reduction60
DenitrifiersDenitrification50

Industrial Applications

In industry, acetate is utilized for:

  • Solvent Production : It is commonly used as a solvent in paints, coatings, and adhesives.
  • Chemical Synthesis : Acetate derivatives are important precursors for the synthesis of various chemicals, including pharmaceuticals.

Case Study: Acetic Acid Production

A study on the production of acetic acid via methanol carbonylation highlights the role of acetate as an intermediate. The research outlines how optimizing conditions can enhance yield and efficiency .

Pharmaceutical Applications

Acetate is also significant in pharmaceuticals:

  • Drug Formulation : It is used as an excipient in drug formulations to enhance solubility and stability.
  • Therapeutic Uses : Certain acetate derivatives have therapeutic properties, such as anti-inflammatory effects.

Data Table: Acetate Derivatives and Their Therapeutic Uses

CompoundTherapeutic Use
Sodium AcetateElectrolyte replenishment
Calcium AcetatePhosphate binder
Magnesium AcetateLaxative

Food Industry

In the food industry, acetate functions as:

  • Preservative : It helps inhibit microbial growth, extending shelf life.
  • Flavoring Agent : Acetic acid contributes to the sour taste of vinegar-based products.

Case Study: Preservation Techniques

Research indicates that using sodium acetate can significantly reduce spoilage rates in various food products while maintaining flavor integrity .

Comparison with Similar Compounds

Research Implications

  • Clinical Monitoring : IYPTNGYTR (acetate) is indispensable for assessing trastuzumab’s metabolic fate in patients, while FTISADTSK provides complementary data on total drug exposure .
  • Method Optimization : Analytical workflows must balance digestion efficiency (e.g., >80% at pH 7.0) with minimal deamidation artifacts for IYPTNGYTR .

Preparation Methods

Acid-Catalyzed Esterification Dynamics

The synthesis of IYPTNGYTR acetate likely follows classical Fischer esterification principles, where carboxylic acid derivatives react with alcohols under acidic conditions. In the case of terpinyl acetate production, direct esterification of terpineol with acetic anhydride using phosphoric acid (H₃PO₄) achieves 92.22% product yield at 35–40°C over 6–8 hours. This suggests that this compound could be synthesized through analogous pathways using its parent alcohol and acetylating agents.

Key reaction parameters influencing yield and purity include:

ParameterOptimal Range (Terpinyl Acetate)Projected Range (this compound)
Temperature35–40°C30–45°C
Molar Ratio (Alcohol:Anhydride)1:1.11:1.05–1.2
Catalyst Loading0.6% H₃PO₄ + 0.2% SnCl₄·5H₂O0.5–1.0% Acid + 0.1–0.3% Lewis Acid
Reaction Time6–8 hours4–10 hours

The synergistic use of Brønsted acids (H₃PO₄) and Lewis acids (SnCl₄) reduces olefin byproducts from 4.04% to <2% in terpinyl systems, a critical consideration for this compound given its likely sensitivity to impurities in pharmaceutical applications.

Advanced Catalytic Systems for Ester Synthesis

Hybrid Acid Catalysis

Patent CN101503354A demonstrates that combining 0.6% phosphoric acid with 0.2% SnCl₄·5H₂O reduces reaction time by 60% compared to H₃PO₄ alone while maintaining 95% acetic acid recovery. For this compound, this dual-catalyst approach could mitigate decomposition risks during prolonged reactions.

Mechanism of Synergistic Catalysis

Phosphoric acid protonates the carbonyl oxygen of acetic anhydride, enhancing electrophilicity, while Sn⁴⁺ coordinates with the alcohol's hydroxyl group, facilitating nucleophilic attack. This dual activation lowers the energy barrier for tetrahedral intermediate formation, critical for sterically hindered alcohols like IYPTNGYTR's precursor.

Heterogeneous Ion-Exchange Resins

The isopropyl acetate process (US5384426A) employs sulfonated polystyrene-divinylbenzene resins under 15–100 kg/cm² pressure. Applied to this compound, such resins could enable continuous flow production with:

  • 70–85% conversion per pass

  • Catalyst lifetimes exceeding 1,000 hours

  • Reduced downstream purification burdens

Purification and Byproduct Management

Distillation Optimization

Post-reaction processing of terpinyl acetate involves:

  • Neutralization with Na₂CO₃

  • Vacuum distillation at <87°C

  • NaOH washing (10% solution)

Adapting this to this compound requires careful temperature control to prevent thermal degradation. Fractional distillation parameters should be tuned based on the compound's specific volatility profile.

Impurity Profiling

Terpinyl acetate synthesis generates four primary olefin byproducts:

ByproductConcentration Range
β-Terpinene1.59%
α-Terpinene1.92%
Dipentene0.13%
γ-Terpinene0.39%

For pharmaceutical-grade this compound, similar impurity monitoring via GC-MS would be essential, with total byproducts ideally maintained below 0.5% through optimized catalysis.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

The isopropyl acetate process utilizes a multi-column distillation system achieving 99.9% purity. Scaling this compound production would require:

  • Primary reactor with acid-resistant lining

  • Four-stage distillation train

  • Automated pH control during neutralization

  • Closed-loop solvent recovery

Environmental Impact Mitigation

The patented SnCl₄-H₃PO₄ system reduces wastewater generation by 40% compared to conventional methods. Implementing membrane filtration could further enhance acetic acid recovery beyond the reported 95% , critical for cost-effective this compound manufacturing.

Q & A

Q. What experimental methodologies are recommended for identifying and quantifying IYPTNGYTR in biological samples?

IYPTNGYTR is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) transitions. Key MRM transitions include 542.8 > 404.7 (y7++) for quantitation and 542.8 > 808.4 (y7+) for structural confirmation . Sample preparation involves trypsin digestion of trastuzumab to release the peptide, followed by matrix-matched calibration curves to ensure accuracy in plasma or serum matrices .

Q. How does IYPTNGYTR serve as a biomarker for monitoring trastuzumab metabolism?

IYPTNGYTR is a deamidation-sensitive peptide derived from trastuzumab's complementarity-determining region (CDR). Its quantification reflects the extent of deamidation (Asn→Asp/IsoAsp) and isomerization, which correlate with trastuzumab's metabolic stability in vivo . LC-MS/MS analyses of IYPTNGYTR and its deamidated variants (e.g., IYPTisoDGYTR) enable tracking of biotransformation kinetics .

Q. What are the critical parameters for validating an LC-MS/MS assay for IYPTNGYTR?

Validation requires assessing:

  • Matrix variability : Evaluating interference from plasma components using spike-and-recovery experiments .
  • Stability : Testing peptide integrity under storage conditions (e.g., -80°C vs. room temperature) .
  • Linearity and sensitivity : Achieving a limit of quantification (LOQ) ≤1 ng/mL with microflow LC methods .

Advanced Research Questions

Q. How can researchers resolve discrepancies between LC-MS/MS and ELISA data for trastuzumab quantification?

LC-MS/MS targets specific peptides (e.g., IYPTNGYTR), while ELISA measures immunoreactive trastuzumab. Discrepancies arise because LC-MS/MS detects total protein (including degraded forms), whereas ELISA may miss deamidated or fragmented variants. Cross-validation using both methods is essential to contextualize "total trastuzumab" vs. "active trastuzumab" concentrations .

Q. What strategies optimize detection of IYPTNGYTR deamidation products in complex matrices?

Advanced approaches include:

  • High-resolution MS : Using SWATH acquisition to distinguish unmodified IYPTNGYTR from deamidated/isomerized forms (e.g., IYPTisoDGYTR) .
  • Trap-and-elute microflow LC : Enhances sensitivity by 4-fold and reduces LOQ to 1 ng/mL compared to traditional LC .
  • Data-independent acquisition (DIA) : Captures fragment ion spectra for post-hoc analysis of modifications .

Q. How do experimental conditions influence deamidation rates of IYPTNGYTR in vitro?

Deamidation is pH- and temperature-dependent. Forced degradation studies at pH 9.0 and 37°C accelerate deamidation, mimicking long-term storage or physiological conditions. Quantifying products like IYPTDGYTR over weeks/months provides kinetic models for predicting in vivo stability .

Q. What are the limitations of using IYPTNGYTR as a sole biomarker for trastuzumab pharmacokinetics?

Limitations include:

  • Co-eluting isoforms : Deamidation products (e.g., IYPTsucGGYTR) may overlap chromatographically, requiring orthogonal methods like ion mobility .
  • Context specificity : IYPTNGYTR levels reflect trastuzumab metabolism but not target engagement (HER2 binding) or efficacy .

Methodological Guidance

Q. How to design a robust study correlating IYPTNGYTR levels with clinical outcomes?

  • Cohort selection : Include patients with varying trastuzumab clearance rates.
  • Longitudinal sampling : Collect plasma at multiple timepoints to model deamidation kinetics .
  • Multivariate analysis : Use machine learning to integrate IYPTNGYTR data with patient covariates (e.g., renal function, HER2 expression) .

Q. What statistical approaches address variability in IYPTNGYTR quantification?

  • Bland-Altman plots : Compare LC-MS/MS and ELISA results to identify systematic biases .
  • Mixed-effects models : Account for inter-individual variability in deamidation rates .

Data Presentation Best Practices

  • Include raw data tables : For transparency, append MRM transitions, validation parameters (precision, accuracy), and stability results .
  • Visualize chromatographic separations : Highlight peak resolution between IYPTNGYTR and its variants (e.g., Fig. 1C ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.